2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
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Overview
Description
2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is a complex organic compound that features a cyano group, a difluorophenyl group, and a methylimidazopyridinyl group
Preparation Methods
The synthesis of 2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-difluoroaniline with cyanoacetic acid derivatives under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate and conducted in solvents like ethanol or dimethylformamide (DMF). The intermediate products are then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically used.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures under acidic or basic conditions
Scientific Research Applications
2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other cyano-substituted aromatic amides and imidazopyridine derivatives. Compared to these compounds, 2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is unique due to its specific substitution pattern and the presence of both cyano and difluorophenyl groups.
Similar Compounds
- 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
- 2-(2,4-difluorophenyl)pyridine
- Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol)
Properties
IUPAC Name |
2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O/c1-11-4-5-24-14(10-22-17(24)6-11)7-12(9-21)18(25)23-16-3-2-13(19)8-15(16)20/h2-8,10H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXUGKNIKSXOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C=C(C#N)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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